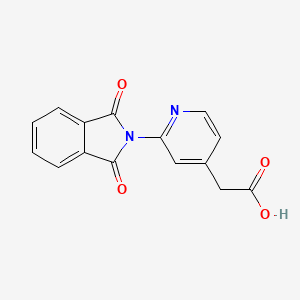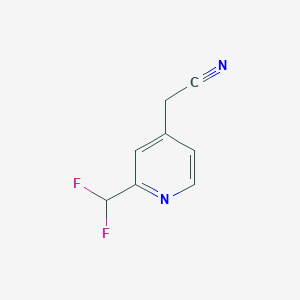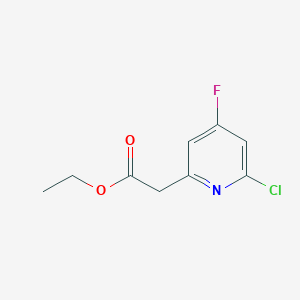
3-Fluoro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with trifluoromethyl hypofluorite (CF₃OF), which yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans. Subsequent treatment with ethanolic potassium hydroxide produces 3-fluorobenzofuran in a yield of 61% . Another method involves the use of silver fluoride as a fluorinating and dehydrohalogenating reagent .
Industrial Production Methods
Industrial production of 3-fluorobenzofuran may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the furan ring, leading to the formation of different functional groups.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
3-Fluorobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-fluorobenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparaison Avec Des Composés Similaires
3-Fluorobenzofuran can be compared with other fluorinated benzofurans and furans:
2-Fluorobenzofuran: Similar in structure but with the fluorine atom at the second position, which can lead to different chemical and biological properties.
3-Fluorofuran: A simpler structure with only the furan ring, lacking the benzene ring, which affects its reactivity and applications.
Propriétés
Formule moléculaire |
C8H5FO |
|---|---|
Poids moléculaire |
136.12 g/mol |
Nom IUPAC |
3-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H5FO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |
Clé InChI |
JGYWACJSZBPNJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















